molecular formula C9H7N3S B3024205 4-(3-Pyridinyl)pyrimidine-2-thiol CAS No. 393516-77-3

4-(3-Pyridinyl)pyrimidine-2-thiol

Cat. No. B3024205
CAS RN: 393516-77-3
M. Wt: 189.24 g/mol
InChI Key: CGQNGCGHBQHWNP-UHFFFAOYSA-N
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Description

“4-(3-Pyridinyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C9H7N3S . It is a type of thioxopyrimidine, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of thioxopyrimidines like “4-(3-Pyridinyl)pyrimidine-2-thiol” often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “4-(3-Pyridinyl)pyrimidine-2-thiol” consists of a pyrimidine ring attached to a pyridine ring via a sulfur atom .

Safety and Hazards

“4-(3-Pyridinyl)pyrimidine-2-thiol” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for “4-(3-Pyridinyl)pyrimidine-2-thiol” and similar compounds could involve further exploration of their biological activities and the development of new synthesis methods . The potential of these compounds is still not exhausted, and the progress in high-throughput biological screening technologies provides almost unlimited potential in creating physiologically active molecules .

Mechanism of Action

Target of Action

The primary targets of 4-(3-Pyridinyl)pyrimidine-2-thiol, also known as 4-(3-Pyridinyl)-2-thiopyrimidine, are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-(3-Pyridinyl)pyrimidine-2-thiol interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with protein kinases. By inhibiting these enzymes, it disrupts the signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular functions and potentially have therapeutic effects.

Result of Action

The molecular and cellular effects of 4-(3-Pyridinyl)pyrimidine-2-thiol’s action are primarily related to its inhibitory effect on protein kinases. This inhibition can disrupt cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism . The compound has shown promising anticancer activity, likely due to these effects .

Action Environment

The action, efficacy, and stability of 4-(3-Pyridinyl)pyrimidine-2-thiol can be influenced by various environmental factors These may include the presence of other molecules, pH, temperature, and more.

properties

IUPAC Name

6-pyridin-3-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQNGCGHBQHWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984758
Record name 4-(Pyridin-3-yl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridinyl)pyrimidine-2-thiol

CAS RN

66242-82-8
Record name Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066242828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyridin-3-yl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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